4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Overview
Description
GLPG0259 is a small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5), a kinase enzyme that plays a role in important inflammatory pathways . This compound has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis .
Mechanism of Action
Target of Action
GLPG0259, also known as Galapagos MAPKAPK5 inhibitor D, is a small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MAPKAPK5) . MAPKAPK5 is a kinase enzyme that plays a crucial role in important inflammatory pathways .
Mode of Action
GLPG0259 acts as an ATP-competitive inhibitor of MAPKAPK5 . By inhibiting MAPKAPK5, GLPG0259 interferes with the kinase’s ability to phosphorylate its substrates, thereby disrupting the downstream signaling events that lead to inflammation .
Biochemical Pathways
The inhibition of MAPKAPK5 by GLPG0259 affects several biochemical pathways involved in inflammation and bone degradation . This represents a novel mechanism of action in the treatment of inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetics of GLPG0259 were characterized in healthy male subjects. The absorption of GLPG0259 was found to be slow, with a decrease in the absorption rate with increasing dose . The elimination of GLPG0259 was also decreased, with an apparent terminal elimination half-life of 26.0 hours . The exposure to GLPG0259 increased in proportion to the dose over a 30–150 mg single-dose range and a 25–75 mg repeated-dose range . These pharmacokinetic properties support a once-daily oral regimen in patients .
Result of Action
The molecular and cellular effects of GLPG0259’s action include the reduction of several mediators of inflammation and bone degradation . In a phase ii clinical trial, no significant difference was observed between the glpg0259-treated group and the placebo-treated group in terms of the percentage of subjects achieving the primary efficacy variable of acr20 or the secondary efficacy variables (acr50, acr70 and disease activity score 28) at week 12 .
Action Environment
The action, efficacy, and stability of GLPG0259 can be influenced by various environmental factors. For instance, the effect of food on the oral bioavailability of GLPG0259 was evaluated in clinical studies . .
Biochemical Analysis
Biochemical Properties
GLPG0259 is an ATP-competitive inhibitor of MAPKAPK5 . It interacts with the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This interaction plays a crucial role in modulating several biochemical reactions, particularly those involved in inflammation and bone degradation .
Cellular Effects
GLPG0259 has been shown to reduce the release of several mediators of inflammation and bone degradation in cellular assays . It influences cell function by modulating cell signaling pathways associated with inflammation.
Molecular Mechanism
At the molecular level, GLPG0259 exerts its effects by binding to the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by MAPKAPK5, leading to a reduction in the production of pro-inflammatory cytokines and mediators of bone degradation .
Temporal Effects in Laboratory Settings
The absorption of GLPG0259 is slow, with a decrease in the absorption rate with increasing dose . It has an apparent terminal elimination half-life of 26.0 hours . The exposure to GLPG0259 increases in proportion to the dose over a certain range
Dosage Effects in Animal Models
GLPG0259 has been tested in animal models of rheumatoid arthritis. It was found to reduce inflammation and bone destruction in a mouse model of collagen-induced arthritis
Chemical Reactions Analysis
GLPG0259 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using common reagents and conditions such as halogenation or nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GLPG0259 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MAPKAPK5 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments.
Comparison with Similar Compounds
GLPG0259 is unique in its specific inhibition of MAPKAPK5. Similar compounds include other kinase inhibitors that target different enzymes within the MAPK signaling pathway. Some of these compounds include:
SB203580: An inhibitor of p38 MAP kinase.
U0126: An inhibitor of MEK1/2.
PD98059: Another MEK1 inhibitor.
GLPG0259 stands out due to its selectivity for MAPKAPK5, making it a valuable tool for studying this specific kinase and its role in inflammation .
Properties
IUPAC Name |
4-[8-[4-(4-tert-butylpiperazin-1-yl)anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-24(2,3)31-10-8-30(9-11-31)18-6-4-17(5-7-18)29-22-23-27-15-28-32(23)19(13-26-22)16-12-20(21(25)33)34-14-16/h4-7,12-15H,8-11H2,1-3H3,(H2,25,33)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZLIXYVSQGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(N4C3=NC=N4)C5=COC(=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727232 | |
Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959754-85-9 | |
Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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